

"experimental setup and conditions for 3,4-dihydroxybutanal reactions"

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Compound of Interest

Compound Name: Butanal, 3,4-dihydroxy-

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Application Notes and Protocols for Reactions of 3,4-Dihydroxybutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybutanal is a versatile four-carbon chiral building block possessing both aldehyde and diol functionalities. Its stereochemistry and multiple reactive sites make it a valuable precursor in the synthesis of a variety of complex molecules, including pharmaceuticals and natural products. The aldehyde group can undergo nucleophilic additions and reductions, while the diol moiety allows for the formation of cyclic acetals and ethers, or can be further functionalized. This document provides an overview of potential experimental setups and conditions for reactions involving 3,4-dihydroxybutanal, based on general principles of organic synthesis, as specific detailed protocols for its reactions are not extensively documented in readily available literature.

Key Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of 3,4-dihydroxybutanal is crucial for safe handling and successful experimental design.

| Property | Value | Reference |
|-----------------------|---------------------------|-----------|
| Molecular Formula | C4H8O3 | [1] |
| Molecular Weight | 104.10 g/mol | [1] |
| IUPAC Name (R-isomer) | (3R)-3,4-dihydroxybutanal | [1] |
| CAS Number (R-isomer) | 44595-51-9 | [1] |

Safety Precautions: 3,4-Dihydroxybutanal should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.

Experimental Protocols

While specific, detailed protocols for reactions of 3,4-dihydroxybutanal are not prevalent in the literature, the following sections outline generalized procedures for common transformations of aldehydes and diols, which can be adapted for this specific molecule.

Protocol 1: Acetal Protection of the Diol Functionality

The protection of the diol is a common first step to allow for selective reaction at the aldehyde.

Reaction Scheme:

Materials:

- 3,4-Dihydroxybutanal
- 2,2-Dimethoxypropane
- Acetone (anhydrous)
- p-Toluenesulfonic acid (catalytic amount)
- Sodium bicarbonate (saturated aqueous solution)
- Magnesium sulfate (anhydrous)

- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- Dissolve 3,4-dihydroxybutanal in anhydrous acetone.
- Add 2,2-dimethoxypropane (1.2-1.5 equivalents).
- Add a catalytic amount of p-toluenesulfonic acid.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., diethyl ether).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude protected product.
- Purify the product by column chromatography on silica gel.

Expected Data: The formation of the acetal can be confirmed by the appearance of a signal for the two methyl groups of the acetonide in the ^1H NMR spectrum (typically around 1.3-1.5 ppm) and the disappearance of the diol protons.

Protocol 2: Reduction of the Aldehyde to an Alcohol

Reduction of the aldehyde group yields the corresponding triol.

Reaction Scheme:

Materials:

- 3,4-Dihydroxybutanal
- Sodium borohydride (NaBH_4)

- Methanol or Ethanol
- Hydrochloric acid (1 M)
- Sodium chloride (saturated aqueous solution)
- Organic solvent for extraction (e.g., ethyl acetate)

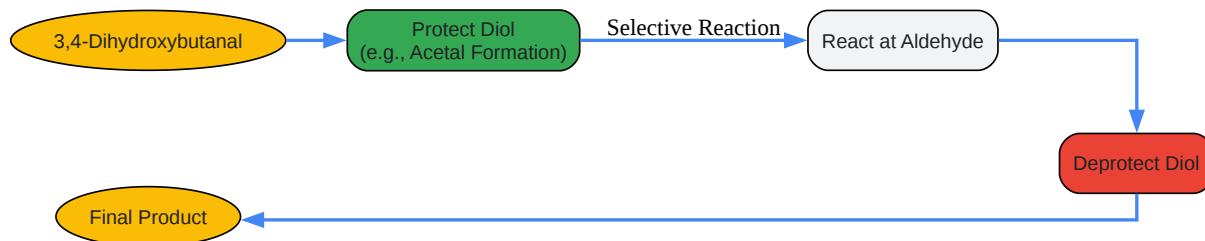
Procedure:

- Dissolve 3,4-dihydroxybutanal in methanol or ethanol and cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.1 equivalents) in small portions.
- Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
- Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.
- Remove the solvent under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triol.
- Purify by column chromatography if necessary.

Expected Data: Successful reduction is indicated by the disappearance of the aldehyde proton signal (around 9.7 ppm) in the ^1H NMR spectrum and the appearance of a new signal for the resulting primary alcohol.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the synthesis of a more complex molecule starting from 3,4-dihydroxybutanal, highlighting the decision-making process based on the desired functional group transformations.

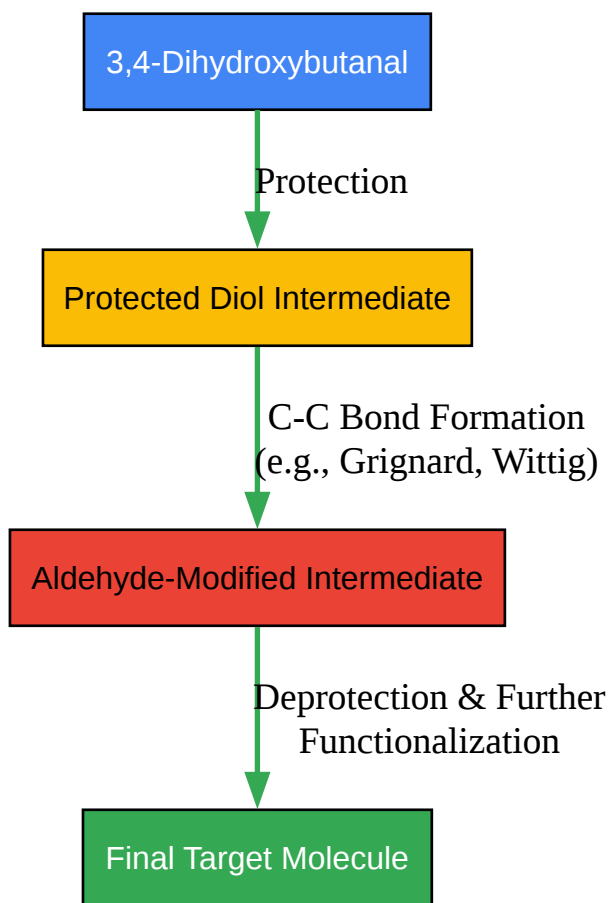


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Caption: A generalized workflow for the multi-step synthesis starting from 3,4-dihydroxybutanal.

Signaling Pathway Analogy: A Synthetic Pathway

While not a biological signaling pathway, the sequence of chemical transformations in a multi-step synthesis can be visualized in a similar manner, where each step "signals" the next transformation.



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Caption: A conceptual diagram illustrating a synthetic pathway involving 3,4-dihydroxybutanal.

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References

- 1. (3R)-3,4-Dihydroxybutanal | C₄H₈O₃ | CID 15642162 - PubChem [pubchem.ncbi.nlm.nih.gov]
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